molecular formula C15H16FNOS B2909956 2-fluoro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide CAS No. 2320899-39-4

2-fluoro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide

Cat. No. B2909956
CAS RN: 2320899-39-4
M. Wt: 277.36
InChI Key: DNVIMDQFLNCKBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-fluoro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common component in many pharmaceuticals, indicating potential medicinal applications . The molecule also contains a thiophene ring, a sulfur-containing heterocycle that is found in many biologically active compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Thiophene rings are generally aromatic and relatively stable, while the benzamide group is polar and can participate in hydrogen bonding .

Mechanism of Action

TAK-659 is a selective inhibitor of 2-fluoro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide, which is a non-receptor tyrosine kinase that plays a crucial role in BCR signaling. BCR signaling is essential for the survival and proliferation of B-cells. When BCR is activated, this compound is recruited to the plasma membrane, where it phosphorylates downstream targets, leading to the activation of various signaling pathways. Inhibiting this compound with TAK-659 blocks BCR signaling, leading to the suppression of B-cell proliferation and survival.
Biochemical and Physiological Effects
TAK-659 has been shown to have significant biochemical and physiological effects in preclinical studies. In vitro studies have demonstrated that TAK-659 inhibits this compound with high selectivity and potency. In vivo studies have shown that TAK-659 can inhibit BCR signaling and suppress B-cell proliferation and survival in animal models of CLL and NHL. TAK-659 has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability and long half-life, making it a promising therapeutic candidate.

Advantages and Limitations for Lab Experiments

One of the main advantages of TAK-659 for lab experiments is its high selectivity and potency as a 2-fluoro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide inhibitor. This allows for the specific targeting of B-cell signaling pathways, leading to more accurate and reliable results. However, one of the limitations of TAK-659 is its potential off-target effects, which can lead to unintended consequences in lab experiments. It is important to carefully evaluate the potential off-target effects of TAK-659 before using it in lab experiments.

Future Directions

There are several potential future directions for TAK-659 research. One area of focus is the development of TAK-659 as a therapeutic agent for B-cell malignancies. Clinical trials are currently underway to evaluate the safety and efficacy of TAK-659 in patients with CLL and NHL. Another potential direction is the investigation of TAK-659 as a tool for studying B-cell signaling pathways. TAK-659 can be used to selectively inhibit 2-fluoro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide and study the downstream effects on B-cell signaling. Overall, TAK-659 has significant potential as a therapeutic agent and a tool for studying B-cell signaling pathways.

Synthesis Methods

The synthesis of TAK-659 involves several steps, including the reaction of 2-fluorobenzoyl chloride with 2-methyl-2-(thiophen-3-yl)propylamine to form 2-fluoro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain TAK-659 in its pure form.

Scientific Research Applications

TAK-659 has been extensively studied for its potential applications in medical research. One of the main areas of focus has been its use in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). 2-fluoro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide plays a crucial role in BCR signaling, which is essential for the survival and proliferation of B-cells. Inhibiting this compound with TAK-659 can lead to the suppression of B-cell proliferation and survival, making it a potential therapeutic target for B-cell malignancies.

properties

IUPAC Name

2-fluoro-N-(2-methyl-2-thiophen-3-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNOS/c1-15(2,11-7-8-19-9-11)10-17-14(18)12-5-3-4-6-13(12)16/h3-9H,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVIMDQFLNCKBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C1=CC=CC=C1F)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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